REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[CH:7][C:6]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[C:5]2O.S(Cl)([Cl:20])=O>>[Cl:20][C:5]1[C:4]2[C:9](=[CH:10][CH:11]=[C:2]([Cl:1])[CH:3]=2)[N:8]=[CH:7][C:6]=1[C:12]([O:14][CH2:15][CH3:16])=[O:13]
|
Name
|
|
Quantity
|
0.18 mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=C(C=NC2=CC1)C(=O)OCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 45.2 g
|
Type
|
CUSTOM
|
Details
|
The excess thionyl chloride is then removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue treated with 200 ml
|
Type
|
EXTRACTION
|
Details
|
of water and the ester is extracted with ether
|
Type
|
WASH
|
Details
|
After washing the ethereal
|
Type
|
EXTRACTION
|
Details
|
extract twice with water, it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried with Na2SO4
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled off
|
Type
|
CUSTOM
|
Details
|
The residual 4,6-dichloroquinoline-3-carboxylic acid, ethyl ester is triturated with petroleum ether (40°-60°)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=NC2=CC=C(C=C12)Cl)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |